molecular formula C19H21N7O3S B2914102 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2097892-90-3

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B2914102
CAS No.: 2097892-90-3
M. Wt: 427.48
InChI Key: IXGBJJAITBIOGJ-UHFFFAOYSA-N
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Description

This compound features a 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine core linked via a carboxamide-ethyl group to a 3-cyclopropyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-2,2-dione moiety. The triazolopyrimidine scaffold is known for its versatility in agrochemical and pharmaceutical applications due to its ability to interact with biological targets such as acetolactate synthase (ALS) in plants .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3S/c1-12-11-13(2)25-19(21-12)22-17(23-25)18(27)20-9-10-24-15-5-3-4-6-16(15)26(14-7-8-14)30(24,28)29/h3-6,11,14H,7-10H2,1-2H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGBJJAITBIOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NCCN3C4=CC=CC=C4N(S3(=O)=O)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention due to its complex structure and potential biological activities. This article explores its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that may contribute to its biological properties. Its molecular formula is C16H21N3O3SC_{16}H_{21}N_{3}O_{3}S with a molecular weight of approximately 335.4 g/mol. The presence of a benzothiadiazole moiety is particularly significant as similar compounds have been associated with various therapeutic effects.

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in disease processes. The benzothiadiazole component has been linked to anti-inflammatory and anticancer activities, indicating that this compound could have similar effects.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. For instance:

  • In vitro studies have shown that related benzothiadiazole derivatives can induce apoptosis in cancer cell lines.
  • Case Study : A study involving a derivative demonstrated significant inhibition of tumor growth in xenograft models.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is supported by the following findings:

  • Mechanistic Studies : Similar benzothiadiazole compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Compound Activity Reference
Benzothiadiazole Derivative AInhibition of TNF-alphaStudy X
Benzothiadiazole Derivative BInduction of apoptosis in cancer cellsStudy Y

Synthesis and Derivatives

The synthesis of this compound involves several key steps that require precise control over reaction conditions to ensure high yields and purity. The development of analogs could enhance biological activity and provide insights into structure–activity relationships.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolopyrimidine Derivatives

Compound Class Core Structure Key Substituents/Linkers Notable Features Reference
Target Compound 5,7-dimethyl-triazolopyrimidine Benzothiadiazole-ethyl-carboxamide Cyclopropyl, sulfone groups -
Hydrazone Derivatives 5,7-dimethyl-triazolopyrimidine Oxygen-acetyl hydrazones Chiral centers introduced
Oxadiazole/Thiadiazole Derivatives 5,7-dimethyl-triazolopyrimidine 1,3,4-Oxadiazole or thiadiazole linkers Dual heterocyclic systems
Sulfone Derivatives 5-methyl-triazolopyrimidine Benzylsulfone-acetyl hydrazones Enhanced antifungal activity
Oxime Ether Derivatives 5,7-dimethyl-triazolopyrimidine Thioether-oxime ether linkers Flexible alkyl/aryl substitutions
Anti-inflammatory Derivatives 7-substituted-triazolopyrimidinones 7-aryl/alkyl groups Modified ring saturation (4H-ketone)

Key Observations :

  • The target compound’s benzothiadiazole-ethyl-carboxamide linker is distinct from hydrazones, oxadiazoles, or sulfones in other derivatives. The sulfone group in benzothiadiazole may mimic the electronic effects seen in sulfonamide-based ALS inhibitors .
  • The cyclopropyl substituent on benzothiadiazole could enhance steric hindrance or metabolic stability compared to simpler alkyl/aryl groups in analogs .

Table 2: Bioactivity Comparison of Triazolopyrimidine Derivatives

Compound Class Primary Activity Efficacy (Concentration) Target Pathogen/Model Reference
Target Compound (Inferred) Potential herbicidal/fungal Not reported - -
Hydrazone Derivatives Herbicidal/Fungicidal 90% inhibition (50 mg/L) Rice sheath blight
Oxadiazole Derivatives Antiviral (TMV) 43–45% inhibition (500 μg/mL) Tobacco mosaic virus
Sulfone Derivatives Fungicidal >70% inhibition (50 μg/mL) Cucumber gray mold
Oxime Ether Derivatives Herbicidal Moderate activity Broadleaf weeds
Anti-inflammatory Derivatives Anti-inflammatory 70.71% inhibition (100 mg/kg) Mouse ear edema

Key Observations :

  • Hydrazone and oxadiazole derivatives exhibit high efficacy against plant pathogens, with hydrazones achieving >90% inhibition of rice sheath blight at 50 mg/L .
  • Sulfone derivatives (e.g., compound 5k in ) show strong fungicidal activity at lower concentrations (50 μg/mL), suggesting that the sulfone group in the target compound’s benzothiadiazole moiety could enhance antifungal properties.
  • Antiviral activity is notable in oxadiazole/thioether derivatives (e.g., 5b, 5f, 5j in ), but the target compound’s lack of flexible thioether linkers may limit such activity.

Structure-Activity Relationships (SAR)

Triazolopyrimidine Core : The 5,7-dimethyl substitution is critical for herbicidal and fungicidal activity, as seen in hydrazone and oxadiazole derivatives . Modifications to the core (e.g., 4H-ketone in ) shift activity toward anti-inflammatory applications.

Electron-Donating Groups : Sulfone and oxadiazole substituents enhance electronic interactions with ALS or fungal enzymes, as demonstrated in . The cyclopropyl group in the target compound could further modulate electron density.

Chirality : Chiral hydrazone derivatives in showed improved activity, but the target compound lacks chiral centers, suggesting a trade-off between synthetic complexity and efficacy.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • The synthesis of triazolopyrimidine derivatives often employs carbodiimide-based coupling agents like EDCI and HOBt in DMF to activate carboxylic acid intermediates. Reaction conditions (e.g., solvent choice, temperature) should be systematically varied to optimize yield. For example, adjusting stoichiometric ratios of EDCI (1.5 equivalents) and HOBt (1.5 equivalents) relative to the carboxylic acid precursor can minimize side reactions .
  • Purification via column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate mixtures) is critical for isolating high-purity products, as demonstrated in analogous syntheses yielding 62–68% isolated yields .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using chemical shift databases and coupling patterns. For instance, the cyclopropyl group’s protons typically appear as a multiplet near δ 0.5–1.5 ppm, while benzothiadiazole protons resonate downfield (δ 7.0–8.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight with [M+H]⁺ or [M+Na]⁺ adducts. Discrepancies >0.1 Da warrant re-analysis via high-resolution MS (HRMS) .
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (e.g., deviations <0.4% indicate high purity) .

Q. What initial structure-activity relationship (SAR) insights exist for related triazolopyrimidine derivatives?

Methodological Answer:

  • Substituent effects on bioactivity can be probed by synthesizing analogs with varied groups (e.g., methyl, cyclopropyl) at positions 5 and 6. For example, 5,7-dimethyl substitution enhances metabolic stability compared to bulkier groups, as shown in CB2 receptor binding studies .
  • Cyclopropane rings in the benzothiadiazole moiety improve lipophilicity (logP), which correlates with membrane permeability in cellular assays .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across similar analogs?

Methodological Answer:

  • Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell viability) to confirm activity. For instance, a compound showing IC50 discrepancies between fluorometric and radiometric assays may have assay-specific interference .
  • Structural Analysis : Perform X-ray crystallography or DFT calculations to identify conformational changes impacting target binding. Contradictions in SAR may arise from unaccounted steric effects or hydrogen-bonding variations .

Q. What strategies are recommended for designing in vivo pharmacokinetic studies for this compound?

Methodological Answer:

  • Dosing Optimization : Use LC-MS/MS to measure plasma half-life (t½) and bioavailability in rodent models. Adjust formulations (e.g., PEGylation) to enhance solubility if logP >5 .
  • Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. For example, hydroxylation at the cyclopropane ring is a common metabolic pathway requiring structural mitigation .

Q. How can computational modeling predict this compound’s interaction with its biological target?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses in the target’s active site. Prioritize poses with hydrogen bonds to key residues (e.g., catalytic lysine or aspartate) .
  • QSAR Models : Train models on analogs with known IC50 values to correlate physicochemical descriptors (e.g., polar surface area, logD) with activity. Validate predictions via synthesis and testing .

Q. What are the key considerations for comparative SAR studies with structurally distinct scaffolds?

Methodological Answer:

  • Scaffold Alignment : Overlap core structures (e.g., triazolopyrimidine vs. imidazopyridine) using PyMOL to identify conserved pharmacophores. For example, the carboxamide group’s orientation is critical for target engagement .
  • Bioisosteric Replacement : Substitute benzothiadiazole with thiazolo[3,2-a]pyrimidine to assess tolerance for heterocycle variations. Monitor changes in potency and selectivity .

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